AZM475271 is a potent, selective, small molecule inhibitor of Src tyrosine kinases. [, , , , , , , , , , , ] Src kinases are a family of non-receptor intracellular tyrosine kinases involved in various cellular processes, including cell growth, proliferation, survival, adhesion, migration, and angiogenesis. [, ] Overexpression of Src kinases is implicated in various human cancers, including pancreatic, colon, and breast cancers. [, ] AZM475271 is used in preclinical research to investigate the role of Src kinases in cancer development, progression, and metastasis, and to explore its potential as an anti-cancer therapeutic agent. [, , , , , , ]
AZM475271 is a chemical compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. It is classified as a kinase inhibitor, specifically targeting the Nek1 (NIMA-related kinase 1) enzyme, which plays a crucial role in various cellular processes, including cell cycle regulation and DNA damage response. The inhibition of Nek1 has implications in the treatment of diseases such as cancer and renal disorders.
The compound AZM475271 was developed as part of research focused on small molecule inhibitors that can selectively target specific kinases. It belongs to a broader class of compounds known as azaindoles and aminopyrazoles, which have been explored for their pharmacological properties. The primary source of information regarding AZM475271 comes from scientific literature that discusses its synthesis, biological activity, and potential applications in treating diseases associated with Nek1 dysregulation.
The synthesis of AZM475271 typically involves multi-step organic reactions. While specific details about the synthetic route may vary, common methodologies include:
The synthesis often starts with commercially available precursors, which undergo several transformations to yield AZM475271. Detailed reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
AZM475271 has a complex molecular structure characterized by a fused ring system that includes both azaindole and aminopyrazole moieties. The precise arrangement of atoms within the molecule is crucial for its interaction with biological targets.
The molecular formula of AZM475271 can be represented as C₁₄H₁₅N₅O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The molecular weight is approximately 265.31 g/mol. Structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
AZM475271 undergoes various chemical reactions that are essential for its functionality as a kinase inhibitor. Key reactions include:
The kinetics of AZM475271's interaction with Nek1 can be studied using techniques like enzyme assays and surface plasmon resonance to quantify binding affinities and inhibition constants.
AZM475271 exerts its biological effects primarily through the inhibition of Nek1 kinase activity. By binding to the ATP-binding site of Nek1, it disrupts the phosphorylation cascade necessary for cell cycle progression and DNA repair mechanisms.
Research indicates that AZM475271 demonstrates selectivity towards Nek1 over other kinases, which is beneficial in minimizing off-target effects. The inhibition profile can be quantified using IC₅₀ values derived from dose-response curves in cellular assays.
AZM475271 is typically a solid at room temperature with a melting point that can be determined through differential scanning calorimetry or melting point apparatus.
Relevant data regarding these properties can be gathered from standard chemical databases or experimental studies published in peer-reviewed journals.
AZM475271 has potential applications in several areas:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: